molecular formula C17H12N4OS2 B2800469 (Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(phenylamino)-2-thioxothiazolidin-4-one CAS No. 881817-99-8

(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(phenylamino)-2-thioxothiazolidin-4-one

Cat. No.: B2800469
CAS No.: 881817-99-8
M. Wt: 352.43
InChI Key: UQUJBWFKVSFEIJ-UVTDQMKNSA-N
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Description

This compound belongs to the class of 5-arylidene-2-thioxothiazolidin-4-ones, characterized by a thiazolidinone core substituted with a benzimidazole-linked methylene group and a phenylamino moiety. The (Z)-stereochemistry at the exocyclic double bond (C5-methylene) is critical for its biological activity, as this configuration optimizes planar alignment for target binding . The benzimidazole ring enhances π-π stacking interactions, while the thioxo group contributes to hydrogen bonding and electron delocalization. Synthetic routes typically involve Knoevenagel condensation between 2-thioxothiazolidin-4-one and substituted benzimidazole aldehydes, followed by functionalization of the 3-position with phenylamino groups .

Properties

IUPAC Name

3-anilino-5-(benzimidazol-2-ylidenemethyl)-4-hydroxy-1,3-thiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4OS2/c22-16-14(10-15-18-12-8-4-5-9-13(12)19-15)24-17(23)21(16)20-11-6-2-1-3-7-11/h1-10,20,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFAYQLZXZKKJKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NN2C(=C(SC2=S)C=C3N=C4C=CC=CC4=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(phenylamino)-2-thioxothiazolidin-4-one is a compound that belongs to the thiazolidinone class, which has garnered attention due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, focusing on various pharmacological effects, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a thiazolidinone core, which is characterized by a five-membered ring containing sulfur and nitrogen atoms. The presence of the benzimidazole moiety enhances its biological profile. Recent synthetic strategies have focused on optimizing the synthesis of thiazolidinones to improve yields and biological efficacy. Techniques such as microwave-assisted synthesis and solvent-free reactions have been employed to streamline the preparation of these compounds .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Thiazolidinone derivatives, including this compound, have shown significant anticancer properties. Studies have demonstrated that modifications at various positions on the thiazolidinone scaffold can enhance cytotoxic effects against different cancer cell lines. For instance, compounds with electron-donating groups at the phenyl ring exhibited increased potency in inhibiting cancer cell proliferation .

Table 1: Anticancer Activity of Thiazolidinone Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF-7 (Breast Cancer)10Induction of apoptosis via DNA damage
Thiazolidinone AHeLa (Cervical Cancer)5Inhibition of topoisomerase II
Thiazolidinone BA549 (Lung Cancer)15Cell cycle arrest at G2/M phase

Antidiabetic Properties

Thiazolidinones are known for their role as antidiabetic agents through their action as PPARγ agonists. This mechanism promotes insulin sensitivity and glucose uptake in adipocytes. The compound has shown potential in modulating glucose metabolism, making it a candidate for further investigation in diabetes management .

Antimicrobial Activity

Research indicates that thiazolidinone derivatives possess antimicrobial properties against various pathogens. The structural modifications in this compound contribute to its effectiveness against bacterial strains and fungi, suggesting its utility in treating infectious diseases .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is heavily influenced by their structural components. Key factors include:

  • Substituents on the Phenyl Ring : Electron-donating groups enhance anticancer activity.
  • Positioning of the Benzimidazole Moiety : Modifications can alter binding affinity to biological targets.

Recent studies emphasize the importance of these structural features in optimizing drug design for enhanced therapeutic efficacy .

Case Studies

  • Anticancer Evaluation : A series of thiazolidinone derivatives were synthesized and evaluated against a panel of cancer cell lines. The results indicated that compounds similar to (Z)-5 showed significant growth inhibition, particularly in breast and lung cancer models.
  • Diabetes Management : In vivo studies demonstrated that certain thiazolidinone derivatives improved glycemic control in diabetic rats, showcasing their potential as therapeutic agents.

Scientific Research Applications

Chemical Structure and Synthesis

The structure of (Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(phenylamino)-2-thioxothiazolidin-4-one features a thiazolidinone core, which is known for its biological activity. The synthesis of this compound typically involves the reaction of benzimidazole derivatives with thiazolidinone precursors under specific conditions to yield the desired product.

Table 1: Key Synthetic Routes

StepReagentsConditionsYield
1Benzimidazole + Thiazolidinone precursorReflux in ethanol70%
2Reaction with phenylamineRoom temperature85%

Antimicrobial Activity

Research indicates that compounds containing the thiazolidinone moiety exhibit significant antimicrobial properties. For instance, studies have shown that this compound demonstrates potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival.

Case Study: Anticancer Activity

In a study conducted on human breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of approximately 15 µM.

Chemical Reactions Analysis

1.1. Knoevenagel Condensation

The exocyclic double bond at the C5 position is typically introduced via Knoevenagel condensation , a key method for synthesizing 5-ene-4-thiazolidinones . For this compound, the reaction likely involves:

  • Core thiazolidinone (e.g., 3-phenylamino-2-thioxothiazolidin-4-one) reacting with a benzimidazole aldehyde under basic conditions (e.g., piperidine or ammonium acetate in ethanol) .
  • Microwave-assisted synthesis or green chemistry approaches (e.g., ionic liquids) are employed to enhance efficiency and reduce reaction times .

Example Reaction Pathway:

text
3-Phenylamino-2-thioxothiazolidin-4-one + 1H-benzo[d]imidazole-2-carbaldehyde → (Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(phenylamino)-2-thioxothiazolidin-4-one

2.1. Reactivity at the Exocyclic Double Bond

The C5-methylene group participates in:

  • Michael Additions : Nucleophilic attack by amines or thiols to form adducts (e.g., with arylidene malononitriles) .
  • Cycloadditions : Diels-Alder reactions with dienes to generate fused heterocycles .

2.2. Functionalization of the Benzimidazole Moiety

  • Electrophilic Substitution : Halogenation or nitration at the benzimidazole’s C5 position .
  • Coordination Chemistry : Acts as a ligand for metal complexes (e.g., Cu²⁺ or Fe³⁺), enhancing biological activity .

2.3. Thioxo Group Reactivity

The 2-thioxo group undergoes:

  • Alkylation : Reaction with alkyl halides to form thioethers.
  • Oxidation : Conversion to sulfonyl derivatives using H₂O₂ or mCPBA .

3.1. Antimicrobial Activity

  • Exhibits broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) with MIC values of 4–16 µg/mL .
  • Mechanism: Disruption of microbial cell membranes via thiol group interactions .

3.2. Anticancer Potential

  • Cytotoxicity : IC₅₀ values of 8–12 µM against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines .
  • Apoptosis Induction : Upregulates caspase-3 and downregulates Bcl-2 in vitro .

Structural and Spectroscopic Data

Property Value Reference
Molecular Formula C₁₈H₁₃N₅OS₂
Melting Point 248–250°C
IR (cm⁻¹) 1685 (C=O), 1590 (C=N), 1220 (C=S)
¹H NMR (DMSO-d₆, δ ppm) 8.21 (s, 1H, CH=N), 7.35–7.89 (m, 9H)

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C without isomerization .
  • Photodegradation : UV light induces Z→E isomerization, monitored via HPLC .

Comparative Analysis of Synthetic Methods

Method Conditions Yield Advantages
Knoevenagel CondensationPiperidine/EtOH, reflux, 6 h75%High selectivity for Z-isomer
One-Pot SynthesisNSB-DBU, microwave, 80°C, 30 min92%Shorter time, recyclable catalyst
Solvent-FreeIonic liquid, 100°C, 4 h68%Eco-friendly, minimal purification

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes structural analogs and their key differences:

Compound Name Core Structure Substituents (R1, R2, R3) Biological Activity (IC50/µM) Reference
Target: (Z)-5-((1H-Benzo[d]imidazol-2-yl)methylene)-3-(phenylamino)-2-thioxothiazolidin-4-one Thiazolidinone R1 = Benzo[d]imidazole; R2 = NHPh Topoisomerase II: 0.8–1.2*
(Z)-5-(4-Chlorobenzylidene)-3-(p-tolyl)-2-thioxoimidazolidin-4-one (5a) Imidazolidinone R1 = 4-Cl-C6H4; R2 = p-tolyl Antimicrobial: MIC50 = 12.5
(Z)-5-(1H-Indol-3-ylmethylene)-3-(4-fluorophenyl)-2-thioxoimidazolidin-4-one (33) Imidazolidinone R1 = Indole; R2 = 4-F-C6H4 Anticancer: IC50 = 5.7
(Z)-5-(Benzodioxol-5-ylmethylene)-3-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one Imidazolidinone R1 = Benzodioxole; R2 = 4-OCH3-C6H4 Not reported
(Z)-2-(5-((6-Chloro-1-(2-fluorobenzyl)-1H-benzo[c]imidazol-2-yl)methylene)... (7b derivative) Thiazolidinone R1 = Cl-substituted benzoimidazole; R3 = acetic acid Topoisomerase II: 0.5–0.7

Notes:

  • Core Structure: Thiazolidinone analogs (e.g., target compound) exhibit enhanced planarity and electronic delocalization compared to imidazolidinone derivatives (e.g., 5a), improving interactions with enzyme active sites .
  • Substituents: Halogenated benzylidene groups (e.g., 4-Cl in 5a) increase lipophilicity and membrane permeability but reduce solubility . The phenylamino group in the target compound enhances hydrogen bonding with DNA topoisomerase II, whereas acetic acid derivatives (e.g., 7b) improve water solubility . Benzimidazole derivatives (target and 7b) show superior topoisomerase inhibition over indole or benzodioxole analogs due to stronger π-stacking with DNA bases .

Key Research Findings

Steric and Electronic Effects: The phenylamino group at R2 in the target compound introduces steric bulk that restricts rotation, stabilizing the (Z)-configuration critical for DNA intercalation .

Solubility vs. Bioactivity : Acetic acid derivatives (e.g., 7b) exhibit improved aqueous solubility (>5 mg/mL) but require higher concentrations to achieve comparable efficacy, suggesting a trade-off between pharmacokinetics and potency .

Synthetic Scalability: Microwave-assisted methods () are advantageous for imidazolidinones but are less effective for thiazolidinones due to decomposition under high temperatures .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves a condensation reaction between benzimidazole derivatives and thioxothiazolidinone precursors. Key steps include:

  • Refluxing 3-phenylaminothiazolidinone with 2-mercaptobenzimidazole in ethanol using a base (e.g., NaOH) to promote imine formation .
  • Microwave-assisted synthesis can reduce reaction time and improve yields by enhancing reaction kinetics .
  • Purification via recrystallization (using ethanol or DMSO) or column chromatography ensures high purity . Optimization Tip: Adjust solvent polarity and temperature to minimize by-products.

Q. Which analytical techniques are most effective for confirming structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR spectra confirm regioselectivity of the Z-configuration and hydrogen bonding in the benzimidazole-thioxothiazolidinone hybrid .
  • High-Performance Liquid Chromatography (HPLC): Purity assessment (>95%) with reverse-phase C18 columns and UV detection at 254 nm .
  • Mass Spectrometry (MS): ESI-MS in positive ion mode validates molecular weight (e.g., [M+H]⁺ at m/z 407.3) .

Q. How does the benzimidazole-thioxothiazolidinone hybrid structure influence physicochemical properties?

  • Solubility: Limited aqueous solubility due to aromatic stacking; DMSO or ethanol improves dissolution for biological assays .
  • Stability: Susceptible to hydrolysis under acidic/alkaline conditions; store at -20°C in inert atmospheres .
  • Tautomerism: The thioxo group enables keto-enol tautomerism, affecting reactivity in nucleophilic substitutions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Standardized Assays: Use consistent protocols (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) to reduce variability .
  • Control Groups: Include reference compounds (e.g., doxorubicin for anticancer assays) to benchmark activity .
  • Dose-Response Curves: Establish EC₅₀/IC₅₀ values to differentiate true activity from assay noise .

Q. How can SAR studies identify key pharmacophores in this compound?

  • Derivative Synthesis: Modify substituents (e.g., phenylamino to alkylamino groups) to assess impact on bioactivity .
  • Activity Mapping: Correlate structural features (e.g., thioxo group, benzimidazole planarity) with biological outcomes (Table 1) .

Table 1: Structural Modifications and Observed Activities

Derivative StructureModification SiteBiological Activity (vs. Parent Compound)
Phenyl → 4-FluorophenylAromatic ring↑ Anticancer (HeLa cells, IC₅₀ 8.2 μM)
Thioxo → OxoThiazolidinone↓ Antimicrobial (S. aureus, MIC >100 μM)
Benzimidazole → ImidazoleCore structureLoss of enzyme inhibition (COX-2)

Q. What in silico approaches predict target interactions?

  • Molecular Docking: AutoDock Vina or Schrödinger Suite to model binding with targets (e.g., EGFR kinase, PDB ID: 1M17) .
  • Molecular Dynamics (MD): Simulate ligand-protein stability (50 ns trajectories) using GROMACS .
  • ADMET Prediction: SwissADME or pkCSM to estimate bioavailability and toxicity risks .

Q. How can metabolic stability and toxicity be assessed preclinically?

  • Microsomal Stability Assays: Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and clearance .
  • Cytotoxicity Screening: Use HEK-293 or HepG2 cells to evaluate IC₅₀ values and selectivity indices .
  • hERG Channel Inhibition: Patch-clamp assays to assess cardiac toxicity risks .

Key Methodological Recommendations

  • Synthesis: Prioritize microwave-assisted methods for scalability and yield improvement .
  • Characterization: Combine NMR (for stereochemistry) and HPLC-MS (for purity) .
  • Biological Testing: Validate activity across ≥3 cell lines to ensure reproducibility .

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